13-Dimyristoyl-2-Eicosapentaenoyl Glycerol

Beschreibung

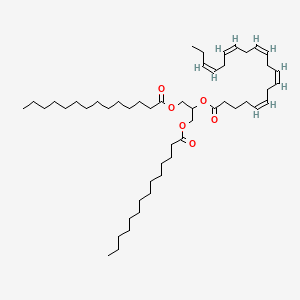

This compound is a synthetic ester derivative of eicosapentaenoic acid (EPA), a polyunsaturated fatty acid (PUFA) with five cis-configured double bonds at positions 5, 8, 11, 14, and 17 . The ester moiety comprises two 1-oxotetradecyl (myristoyl) chains linked via ether bonds to an ethyl backbone. While EPA itself is a precursor to anti-inflammatory eicosanoids and an endogenous agonist for peroxisome proliferator-activated receptor delta (PPAR-δ) , the functionalization with myristoyl groups suggests applications in drug delivery or lipid-based formulations requiring sustained release .

Eigenschaften

IUPAC Name |

1,3-di(tetradecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-21-18-15-12-9-6-3/h7,10,16,19,23-24,26-27,33,36,48H,4-6,8-9,11-15,17-18,20-22,25,28-32,34-35,37-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,36-33- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHPLFCAGMMTDL-BTSXPGEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H88O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(14:0/20:5(5Z,8Z,11Z,14Z,17Z)/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Wirkmechanismus

Target of Action

The compound, also known as 1,3-di(tetradecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, is a long-chain fatty acid ethyl ester. It is a prodrug and its primary targets are likely to be the same as those of its active metabolite, eicosapentaenoic acid (EPA). EPA is known to interact with a variety of targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and cardiovascular health.

Mode of Action

As a prodrug, this compound is metabolized in the body to release EPA. EPA interacts with its targets, such as cyclooxygenase and lipoxygenase enzymes, to modulate the production of eicosanoids, which are signaling molecules that play key roles in inflammation and immunity.

Biochemical Pathways

The compound is involved in the omega-3 fatty acid metabolic pathway. After being metabolized to EPA, it can be further metabolized to produce eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules have various effects on inflammation, blood clotting, and other physiological processes.

Pharmacokinetics

After oral administration, the compound is de-esterified and releases EPA as the active metabolite, which is subsequently absorbed in the small intestine. It enters systemic circulation predominantly through the thoracic duct lymphatic system. EPA is bound to plasma proteins and is incorporated into cell membrane phospholipids, especially in the CNS, retina, and myocardium.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of eicosanoid production. By altering the balance of eicosanoids in the body, it can have anti-inflammatory effects, reduce platelet aggregation, and potentially provide benefits for cardiovascular health.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other fatty acids in the diet can affect the absorption and metabolism of the compound. Additionally, individual genetic variations can influence how effectively the compound is metabolized and how strongly it interacts with its targets.

Biologische Aktivität

5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (EPA) is a polyunsaturated omega-3 fatty acid primarily found in marine oils. This compound is recognized for its significant biological activities and therapeutic potential in various health conditions. The specific ester form, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester, enhances the bioavailability and efficacy of EPA.

Chemical Structure and Properties

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

- CAS Number : 10417-94-4

The structure features a long-chain fatty acid backbone with multiple double bonds (5Z, 8Z, 11Z, 14Z, 17Z configuration), essential for its biological activity.

Anti-inflammatory Effects

EPA exhibits potent anti-inflammatory properties. It serves as a precursor to various anti-inflammatory mediators such as resolvins and protectins. Studies have shown that EPA can significantly reduce pro-inflammatory cytokine levels and enhance the resolution of inflammation in conditions such as colitis.

Case Study : A study involving murine models of colitis demonstrated that administration of EPA-derived metabolites accelerated healing by inhibiting transient receptor potential vanilloid (TRPV) channel activity. This led to reduced edema and leukocyte infiltration in inflamed tissues .

Cardiovascular Benefits

Research indicates that EPA contributes to cardiovascular health by lowering triglyceride levels and improving endothelial function. It is known to reduce platelet aggregation and decrease the risk of thrombus formation.

Clinical Findings : A clinical trial assessed the effects of EPA supplementation on patients with hypertriglyceridemia. Results showed a significant reduction in triglyceride levels after treatment with EPA ethyl esters .

Neuroprotective Properties

EPA has been linked to neuroprotective effects, particularly in neurodegenerative diseases. Its ability to modulate inflammatory pathways in the brain suggests potential benefits in conditions like Alzheimer's disease.

Research Insight : A study highlighted the neuroprotective role of EPA in reducing amyloid-beta toxicity and promoting neuronal survival through modulation of inflammatory responses .

Lipid Mediator Production

EPA is metabolized into specialized pro-resolving mediators (SPMs), which play critical roles in resolving inflammation. These include:

- Resolvins : Promote the clearance of inflammatory cells.

- Protectins : Protect tissues from damage during inflammatory responses.

Modulation of Gene Expression

EPA influences gene expression related to lipid metabolism and inflammation through its action on peroxisome proliferator-activated receptors (PPARs). This modulation helps regulate lipid profiles and inflammatory processes at the cellular level.

Bioavailability and Formulation

The bioavailability of EPA can be affected by dietary factors. Recent advancements in formulation technologies have improved the absorption rates of EPA supplements. For instance, new lipid-based formulations have shown enhanced bioavailability compared to traditional delivery methods .

| Formulation Type | Bioavailability (%) | Effect on Triglycerides |

|---|---|---|

| Traditional Fish Oil | Low | Moderate reduction |

| Advanced Lipid Technologies | High | Significant reduction |

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

Eicosapentaenoic acid is involved in the biosynthesis of various eicosanoids, which are signaling molecules that play critical roles in inflammation and immune responses. The anti-inflammatory effects of EPA are primarily attributed to its ability to compete with arachidonic acid for metabolism by cyclooxygenase and lipoxygenase enzymes. This competition leads to the production of less inflammatory eicosanoids such as leukotriene B5 and thromboxane A3 instead of their pro-inflammatory counterparts derived from arachidonic acid .

Therapeutic Applications

Cardiovascular Health:

EPA has been extensively studied for its cardioprotective effects. It helps lower triglyceride levels and reduce the risk of cardiovascular diseases. Ethyl eicosapentaenoic acid (E-EPA), a pharmaceutical formulation of EPA, has been approved by the FDA for treating severe hypertriglyceridemia . Clinical trials have demonstrated that E-EPA significantly reduces triglyceride levels while improving overall lipid profiles.

Anti-inflammatory Effects:

The compound exhibits potent anti-inflammatory properties, making it beneficial in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that EPA can modulate immune responses and reduce markers of inflammation in various clinical settings .

Mental Health:

Emerging studies suggest a positive correlation between EPA intake and mental health outcomes. It has been linked to reduced symptoms of depression and anxiety, potentially due to its role in neuroinflammation and neurotransmitter regulation .

Nutritional Applications

EPA is commonly found in fish oils and certain algae, making it an essential component of dietary supplements aimed at promoting overall health. Its incorporation into functional foods is also being explored as a means to enhance the nutritional profile of various products.

Research Case Studies

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Relevance

- PPAR-δ Activation: EPA and 15S-hydroxy-eicosatetraenoic acid bind PPAR-δ with EC₅₀ values in the nanomolar range, influencing lipid metabolism and inflammation .

- Disease Biomarkers : EPA esters (e.g., TG18:1/24:0/20:5) are downregulated in polycystic ovary syndrome (PCOS), suggesting lipid dysregulation .

- Synthetic Challenges : The target compound’s branched ester structure requires precise regioselective synthesis to avoid isomerization of double bonds .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for structural confirmation and purity assessment of this EPA-derived diester?

- Methodology:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the positions of double bonds (5Z,8Z,11Z,14Z,17Z) and ester linkages. Compare spectral data with EPA ethyl ester derivatives (e.g., shifts for ω-3 fatty acid protons at δ 0.97–1.01 ppm for terminal methyl groups) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (210–225 nm for conjugated double bonds) to assess purity ≥98%. Ethanol solutions are stable at -20°C for ≥2 years, but solvent evaporation under nitrogen is advised for solvent replacement .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (expected ~794.5 g/mol based on C20:5 EPA backbone + two tetradecanoyloxy groups).

Q. How can researchers optimize synthesis protocols for this diester to minimize isomerization?

- Key Considerations:

- Use low-temperature conditions (<4°C) during esterification to prevent double-bond migration.

- Catalytic methods: Avoid acidic catalysts; instead, employ lipase-mediated esterification (e.g., Candida antarctica lipase B) for regioselective acylation of the glycerol backbone .

- Purification: Silica gel chromatography with hexane:ethyl acetate gradients (9:1 to 7:3) effectively separates isomers. Monitor by thin-layer chromatography (TLC) with iodine staining .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported anti-inflammatory effects of EPA diesters across in vitro vs. in vivo models?

- Data Contradiction Analysis:

- Dosage Discrepancies: In vitro studies often use 5–25 µM concentrations (e.g., inhibition of pro-inflammatory cytokines), while in vivo doses (e.g., 1 g/kg in rats) may not translate linearly due to bioavailability differences. Adjust for metabolic clearance using pharmacokinetic modeling .

- Model System Limitations: Primary macrophages (in vitro) may lack systemic feedback mechanisms present in whole organisms. Combine with tissue-specific knockout models (e.g., PPARγ-/- mice) to isolate pathways .

- Metabolite Interference: Diester hydrolysis in vivo releases free EPA and tetradecanoic acid. Quantify metabolites via LC-MS/MS to distinguish direct vs. indirect effects .

Q. How does the diester’s stability in biological matrices impact experimental reproducibility?

- Methodological Optimization:

- Storage Conditions: Ethanol solutions stored at -20°C retain stability for ≥2 years, but repeated freeze-thaw cycles degrade ester bonds. Aliquot samples to minimize exposure .

- Solvent Compatibility: Avoid aqueous buffers with pH >8, which hydrolyze esters. Use inert solvents (e.g., DMSO) for cell culture studies, ensuring final solvent concentration ≤0.1% .

- In Vivo Administration: For oral dosing, encapsulate in lipid-based nanoemulsions to enhance absorption and reduce first-pass metabolism .

Q. What mechanistic studies elucidate the diester’s dual role in PPARγ activation and Nrf2-dependent antioxidant pathways?

- Experimental Design:

- Gene Silencing: Use siRNA knockdown in hepatocytes or adipocytes to dissect PPARγ vs. Nrf2 contributions to lipid oxidation and ROS scavenging. Measure EC50 for PPARγ activation (~200 nM) and compare to resolvin-E1 pathways .

- Transcriptomics: RNA-seq of liver tissue from high-fat diet (HFD) rats treated with the diester can identify upregulated antioxidant genes (e.g., HO-1, NQO1) under Nrf2 regulation .

- Structural Analog Testing: Compare activity with methyl/ethyl EPA esters (e.g., 2734-47-6) to determine if acyl chain length or esterification sites modulate pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.